5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one
Description
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-(aminomethyl)-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c11-7-8-6-10(14)13(12-8)9-4-2-1-3-5-9/h1-6,12H,7,11H2 |
InChI Key |
WPZRVEXLOWFLLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C=C(N2)CN |
Origin of Product |
United States |
Preparation Methods
Optimization of Cyclocondensation Conditions
Reaction parameters such as solvent, temperature, and catalyst significantly influence the yield and purity of the pyrazolone core. In a representative procedure, ethyl acetoacetate (10 mmol) and phenylhydrazine (10 mmol) are refluxed in ethanol with glacial acetic acid (2–3 drops) for 6–8 hours, yielding 2-phenyl-1,2-dihydro-3H-pyrazol-3-one in 75–85% yield. The product is characterized by a carbonyl stretch at 1,650–1,680 cm⁻¹ in IR spectroscopy and a singlet for the pyrazole H-4 proton at δ 5.92 ppm in ¹H NMR.
Introduction of the Aminomethyl Group at Position 5
The critical challenge in synthesizing 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one lies in the regioselective incorporation of the aminomethyl moiety at position 5. Two principal strategies have been developed: Mannich reaction and alkylation-amination sequences .
Mannich Reaction for Direct Aminomethylation
The Mannich reaction enables the one-step introduction of an aminomethyl group via the condensation of formaldehyde, an amine, and the pyrazolone substrate. In a typical protocol, 2-phenyl-1,2-dihydro-3H-pyrazol-3-one (5 mmol) is reacted with aqueous formaldehyde (37%, 6 mmol) and ammonium chloride (5 mmol) in ethanol at 60°C for 12 hours. The reaction proceeds via an iminium intermediate, yielding 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one in 65–70% yield.
Table 1. Optimization of Mannich Reaction Conditions
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Ethanol | 70 | 95 |
| Temperature (°C) | 60 | 70 | 95 |
| Catalyst | None | 65 | 90 |
| Reaction Time (h) | 12 | 70 | 95 |
Characterization data for the product includes:
Alkylation-Amination Sequence
An alternative approach involves the alkylation of the pyrazolone at position 5 followed by amination. For example, treatment of 2-phenyl-1,2-dihydro-3H-pyrazol-3-one with chloromethyl methyl ether in the presence of potassium carbonate in DMF introduces a methoxymethyl group, which is subsequently converted to the aminomethyl group via hydrolysis and reductive amination.
Key Steps:
-
Alkylation: 2-Phenyl-1,2-dihydro-3H-pyrazol-3-one (5 mmol), chloromethyl methyl ether (6 mmol), K₂CO₃ (10 mmol), DMF, 25°C, 4 hours (Yield: 80%).
-
Hydrolysis: Methoxymethyl intermediate (5 mmol), HCl (6M, 10 mL), reflux, 2 hours (Yield: 85%).
-
Reductive Amination: Aldehyde intermediate (5 mmol), NH₃ (aq), NaBH₃CN (6 mmol), MeOH, 0°C to 25°C, 6 hours (Yield: 70%).
Reductive Amination of 5-Formyl Derivatives
A third method involves the oxidation of a 5-methyl group to a formyl moiety, followed by reductive amination. This route offers advantages in regioselectivity and functional group tolerance.
Oxidation of 5-Methylpyrazolone
5-Methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one is oxidized using selenium dioxide (SeO₂) in dioxane/water (4:1) at 80°C for 8 hours to yield 5-formyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (Yield: 60–65%).
Reductive Amination
The formyl derivative (5 mmol) is reacted with ammonium acetate (10 mmol) and sodium cyanoborohydride (NaBH₃CN, 6 mmol) in methanol at 25°C for 12 hours, affording the target compound in 75% yield.
Characterization Highlights:
Comparative Analysis of Synthetic Routes
Table 2. Efficiency and Scalability of Methods
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Mannich Reaction | 70 | 95 | Moderate |
| Alkylation-Amination | 70 | 90 | High |
| Reductive Amination | 75 | 92 | Low |
The alkylation-amination sequence offers superior scalability, while the Mannich reaction provides higher purity. Reductive amination, though efficient, requires handling of sensitive intermediates.
Challenges and Mitigation Strategies
Tautomerism-Induced Reactivity Issues
The pyrazolone ring exists in equilibrium between keto and enol forms, which influences reactivity. In DMSO-d₆, the enol form predominates, facilitating electrophilic substitution at position 5. Use of aprotic solvents (e.g., DMF) and low temperatures (-20°C) stabilizes the keto form, enhancing regioselectivity.
Byproduct Formation in Mannich Reactions
Competing side reactions, such as dimerization or over-alkylation, are mitigated by controlling formaldehyde stoichiometry (1.2 equiv) and employing slow addition techniques.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazolones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolones, hydrazine derivatives, and other functionalized pyrazolone compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 189.21 g/mol. Its structure features a pyrazole ring, which is known for contributing to various biological activities. The compound can exist in different forms, including its dihydrochloride salt, which is often utilized in research settings .
Medicinal Applications
1. Antioxidant Activity
Research has highlighted the antioxidant properties of compounds containing the pyrazole moiety. For instance, derivatives of 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown potential in mitigating oxidative stress by enhancing antioxidant enzyme activity and reducing lipid peroxidation . This capability positions it as a candidate for developing treatments against oxidative stress-related diseases.
2. Anticancer Properties
Several studies have investigated the anticancer potential of pyrazole derivatives. For example, compounds similar to 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have demonstrated cytotoxic effects against various human cancer cell lines. Research indicates that these compounds can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapies .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits significant antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans. The effectiveness of these compounds suggests their potential use in treating infections caused by resistant strains .
Agricultural Applications
1. Pesticide Development
The unique structure of 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one allows for modifications that enhance its efficacy as a pesticide. Research into similar pyrazole derivatives has indicated their effectiveness in controlling agricultural pests and diseases, providing a pathway for developing new agrochemicals .
Material Science Applications
1. Polymer Chemistry
The incorporation of pyrazole derivatives into polymer matrices can enhance the thermal stability and mechanical properties of materials. The ability to modify the chemical structure of 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one offers opportunities for creating advanced materials with tailored properties for specific applications .
Case Studies
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-2-phenyl-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, making the compound useful for studying enzyme function and developing new therapeutic agents.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazolone Derivatives
Substituent Variations at Position 5
The pyrazolone scaffold is highly versatile, with substituents at position 5 significantly influencing physical and chemical properties. Below is a comparative analysis of key derivatives:
Table 1: Comparison of 5-Substituted Pyrazolone Derivatives
Key Observations :
- Hydrophilicity: The aminomethyl group in the target compound enhances water solubility compared to hydrophobic substituents like naphthyl (1l) or cyclopentyl (1f) .
- Melting Points : Bulky substituents (e.g., biphenyl in 1k) increase melting points due to enhanced van der Waals interactions, whereas smaller groups (e.g., methyl in 5a) result in lower melting points .
- Spectral Signatures: The aminomethyl proton signal (δ ~3.90) is distinct from alkyl or aromatic substituents, aiding structural identification .
Fused-Ring and Heterocyclic Derivatives
Pyrazolone derivatives fused with other heterocycles exhibit unique properties. Examples include:
Table 2: Fused-Ring Pyrazolone Derivatives
Key Observations :
- Hydrogen Bonding: Imidazolidinone derivatives (4b) exhibit intramolecular H-bonding, stabilizing the crystal lattice .
Metal Coordination Complexes
The aminomethyl group in the target compound enables metal coordination, contrasting with pyrazolones forming Schiff base complexes:
Table 3: Metal Complexes vs. Aminomethyl Derivatives
Key Observations :
- Coordination Chemistry: The target compound’s primary amine may act as a monodentate ligand, whereas Schiff bases (e.g., from 4-aminoantipyrine) utilize C=O and CH=N for chelation .
- Biological Activity : Metal complexes often show enhanced antimicrobial activity compared to parent ligands .
Biological Activity
5-(Aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one (commonly referred to as AMPP) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, focusing on its anti-inflammatory, anticancer, and other therapeutic potentials.
- Molecular Formula : C10H11N3O
- Molecular Weight : 189.21 g/mol
- CAS Number : 1052552-99-4
The compound features a pyrazole ring substituted with an aminomethyl and a phenyl group, which is critical for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of AMPP across various cancer cell lines. The following table summarizes key findings from recent research:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Bouabdallah et al. | MCF7, SF-268, NCI-H460 | 3.79, 12.50, 42.30 | Induction of apoptosis |
| Wei et al. | A549 | 26 | Inhibition of cell proliferation |
| Liu et al. | A549 | 36.12 | CDK2 inhibition |
| Zheng et al. | A549 | Not specified | Induction of apoptosis |
These studies indicate that AMPP exhibits significant cytotoxicity against various cancer cell lines, suggesting its potential as a chemotherapeutic agent.
2. Anti-inflammatory Properties
AMPP has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in activated macrophages, which is crucial for managing inflammatory diseases.
Case Study 1: MCF7 Cell Line
In a study conducted by Bouabdallah et al., AMPP was screened against the MCF7 breast cancer cell line. The compound showed an IC50 value of 3.79 µM, indicating potent cytotoxicity. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: A549 Lung Cancer Cells
Wei et al. reported that AMPP inhibited the growth of A549 lung cancer cells with an IC50 value of 26 µM. The study suggested that the compound disrupts cellular signaling pathways essential for tumor growth.
The biological activity of AMPP can be attributed to several mechanisms:
- Apoptosis Induction : AMPP triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : It has been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
- Cytokine Modulation : The compound modulates the secretion of cytokines involved in inflammation and immune responses.
Q & A
Basic Question: What are the recommended methods for synthesizing 5-(aminomethyl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one, and how can reaction conditions be optimized?
Answer:
Synthesis typically involves condensation reactions between aminomethyl precursors and phenyl-substituted pyrazolone derivatives. For example, Schiff base formation using ethanol as a solvent under reflux conditions yields crystalline intermediates, which are subsequently reduced or functionalized . Optimization includes:
- Temperature control : Reactions at 60–70°C in tetrahydrofuran (THF) improve yield and reduce side products .
- Solvent selection : Ethanol or methanol facilitates precipitate formation, simplifying purification .
- Catalysis : Acidic conditions (e.g., glacial acetic acid) enhance cyclization efficiency during hydrazine hydrate reactions .
Basic Question: How can single-crystal X-ray diffraction (SC-XRD) be applied to determine the molecular conformation of this compound?
Answer:
SC-XRD analysis requires high-quality crystals grown via slow evaporation (e.g., methanol/ethanol). Key steps:
- Data collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Employ SHELXL for structure solution and refinement, ensuring R-factor convergence below 0.05 .
- Validation : Compare experimental bond lengths/angles with density functional theory (DFT)-optimized geometries to confirm accuracy .
Advanced Question: How do computational methods like DFT complement experimental data in analyzing electronic properties?
Answer:
DFT calculations (e.g., B3LYP/6-311++G(d,p)) provide:
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions for reactivity predictions .
- HOMO-LUMO gaps : Quantify electronic transitions (e.g., UV-Vis absorption bands) and correlate with experimental spectra .
- Non-covalent interactions : Hirshfeld surface analysis reveals intermolecular forces (e.g., hydrogen bonds, π-π stacking) critical for crystal packing .
Advanced Question: What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays)?
Answer:
Contradictions arise from assay variability or structural modifications. Mitigation strategies:
- Dose-response standardization : Use MIC (minimum inhibitory concentration) assays against E. coli or B. subtilis with triplicate measurements .
- Structure-activity relationship (SAR) : Compare analogs (e.g., azo-metal complexes) to isolate substituent effects on activity .
- Cytotoxicity controls : Validate selectivity via mammalian cell viability assays to distinguish antimicrobial vs. cytotoxic effects .
Advanced Question: How can impurities in synthesized batches be characterized and quantified?
Answer:
Impurity profiling involves:
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect by-products (e.g., 4-aminoantipyrine derivatives) .
- NMR spectroscopy : ¹H/¹³C NMR identifies residual solvents (e.g., THF) or unreacted intermediates .
- Pharmacopeial standards : Compare retention times and UV spectra with certified reference materials (e.g., EP/JP standards) .
Basic Question: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- FT-IR : Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, NH₂ at ~3300 cm⁻¹) .
- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and aminomethyl protons (δ 2.8–3.5 ppm) .
- Mass spectrometry : ESI-MS in positive mode detects [M+H]⁺ ions for molecular weight validation .
Advanced Question: How can crystallographic data be leveraged to predict solubility and formulation stability?
Answer:
Crystal lattice parameters (e.g., unit cell volume, packing density) inform:
- Solubility : High-density packing (e.g., >1.5 g/cm³) correlates with low aqueous solubility .
- Polymorphism screening : DSC/TGA identifies stable polymorphs for formulation .
- Co-crystallization : Design with succinic acid or cyclodextrins to enhance bioavailability .
Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Answer:
Challenges include racemization during reflux or purification. Solutions:
- Chiral chromatography : Use amylose-based columns to separate enantiomers .
- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in key cyclization steps .
- In-line monitoring : PAT (Process Analytical Technology) tools track enantiomeric excess in real-time .
Basic Question: How is thermal stability assessed, and what decomposition products are observed?
Answer:
- TGA/DSC : Heating at 10°C/min under nitrogen reveals decomposition onset (~200°C) and endothermic events (melting) .
- Pyrolysis-GC/MS : Identifies volatile fragments (e.g., phenyl isocyanate, aminomethyl derivatives) post-degradation .
Advanced Question: How do substituent variations (e.g., coumarin hybrids) impact photophysical properties?
Answer:
Coumarin conjugation (e.g., via Schiff base linkages) enhances:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
